molecular formula C12H17NO2 B5858514 N,N-dimethyl-4-propan-2-yloxybenzamide

N,N-dimethyl-4-propan-2-yloxybenzamide

Cat. No.: B5858514
M. Wt: 207.27 g/mol
InChI Key: QPYGPDMHNDKHGY-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-propan-2-yloxybenzamide is a benzamide derivative characterized by a dimethylamino group attached to the benzamide nitrogen and a propan-2-yloxy (isopropoxy) substituent at the para position of the aromatic ring. This structural configuration imparts unique electronic and steric properties.

Properties

IUPAC Name

N,N-dimethyl-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)15-11-7-5-10(6-8-11)12(14)13(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYGPDMHNDKHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-propan-2-yloxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzoic acid, which is converted to 4-propan-2-yloxybenzoic acid through an etherification reaction with isopropyl alcohol in the presence of an acid catalyst.

    Amidation: The 4-propan-2-yloxybenzoic acid is then reacted with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-propan-2-yloxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N,N-Dimethyl-4-propan-2-yloxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Data Table: Key Properties of N,N-dimethyl-4-propan-2-yloxybenzamide and Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
This compound 4-isopropoxy, N,N-dimethyl ~237.3 (estimated) Potential directing group, enhanced solubility
N,N-dimethyl-2-propoxybenzamide (3k) 2-propoxy, N,N-dimethyl 237.3 Synthetic intermediate, steric hindrance
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N,O-bidentate directing group 237.3 Metal-catalyzed C–H functionalization
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, 2-nitro 335.1 Electrophilic reactivity
BD 1008 Dichlorophenyl, pyrrolidinyl 529.2 σ-receptor ligand

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